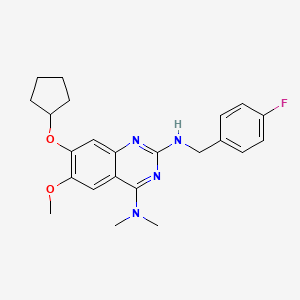
Antileishmanial agent-26
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Antileishmanial agent-26 is a synthetic compound developed to combat leishmaniasis, a disease caused by protozoan parasites from the genus Leishmania. This disease is transmitted through the bite of infected female phlebotomine sandflies and manifests in various forms, including cutaneous, mucocutaneous, and visceral leishmaniasis. The development of this compound aims to provide a more effective and less toxic alternative to existing treatments, which often have severe side effects and limited efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of antileishmanial agent-26 involves multiple steps, starting with the preparation of key intermediates. One common route includes the condensation of aromatic aldehydes with thiourea derivatives under acidic conditions to form the desired thiourea compounds. These intermediates are then subjected to cyclization reactions using various reagents such as phosphorus oxychloride or acetic anhydride to yield the final product .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using batch or continuous flow reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations. Purification steps, including recrystallization and chromatography, are employed to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions: Antileishmanial agent-26 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using reagents such as sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding thiol or amine derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, and ethanol.
Substitution: Halogenated solvents, strong bases like sodium hydroxide, and various nucleophiles.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, amines.
Substitution: Various substituted thiourea derivatives.
Scientific Research Applications
Antileishmanial agent-26 has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying thiourea derivatives and their reactivity.
Biology: Investigated for its effects on Leishmania parasites and its potential to disrupt parasite metabolism.
Medicine: Explored as a therapeutic agent for treating leishmaniasis, with studies focusing on its efficacy, safety, and pharmacokinetics.
Mechanism of Action
The mechanism of action of antileishmanial agent-26 involves multiple pathways:
Comparison with Similar Compounds
Amphotericin B: A polyene antifungal used as a second-line treatment for leishmaniasis.
Miltefosine: An alkylphosphocholine drug used for treating visceral and cutaneous leishmaniasis.
Pentamidine: An aromatic diamidine used for treating various forms of leishmaniasis
Uniqueness of Antileishmanial Agent-26: this compound stands out due to its synthetic origin, allowing for structural modifications to enhance efficacy and reduce toxicity. Unlike natural products, it can be tailored to target specific pathways within the parasite, offering a more targeted approach to treatment. Additionally, its synthetic nature allows for large-scale production and consistent quality .
Properties
Molecular Formula |
C23H27FN4O2 |
|---|---|
Molecular Weight |
410.5 g/mol |
IUPAC Name |
7-cyclopentyloxy-2-N-[(4-fluorophenyl)methyl]-6-methoxy-4-N,4-N-dimethylquinazoline-2,4-diamine |
InChI |
InChI=1S/C23H27FN4O2/c1-28(2)22-18-12-20(29-3)21(30-17-6-4-5-7-17)13-19(18)26-23(27-22)25-14-15-8-10-16(24)11-9-15/h8-13,17H,4-7,14H2,1-3H3,(H,25,26,27) |
InChI Key |
BEYCDWKMCVUGRL-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC(=NC2=CC(=C(C=C21)OC)OC3CCCC3)NCC4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















